molecular formula C26H23N3O3S2 B11489820 3-oxo-4-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylbutanamide

3-oxo-4-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylbutanamide

Cat. No.: B11489820
M. Wt: 489.6 g/mol
InChI Key: AJXQSVAJTVMBBK-UHFFFAOYSA-N
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Description

3-oxo-4-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylbutanamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a benzothieno pyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-4-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylbutanamide typically involves multiple steps. One common route starts with the condensation of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide to form the benzothieno pyrimidine core . This intermediate is then treated with various reagents to introduce the oxo and sulfanyl groups, followed by further functionalization to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-oxo-4-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo groups can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxo groups can produce hydroxyl derivatives.

Scientific Research Applications

3-oxo-4-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-oxo-4-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The benzothieno pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-4-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylbutanamide is unique due to its specific combination of functional groups and structural features. The presence of both oxo and sulfanyl groups, along with the benzothieno pyrimidine core, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C26H23N3O3S2

Molecular Weight

489.6 g/mol

IUPAC Name

3-oxo-4-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylbutanamide

InChI

InChI=1S/C26H23N3O3S2/c30-19(15-22(31)27-17-9-3-1-4-10-17)16-33-26-28-24-23(20-13-7-8-14-21(20)34-24)25(32)29(26)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,27,31)

InChI Key

AJXQSVAJTVMBBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)CC(=O)NC5=CC=CC=C5

Origin of Product

United States

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